

Application Notes and Protocols: Immunoprecipitation of Nek2 Following JH295 Hydrate Treatment

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of centrosome separation and mitotic progression. Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention.

JH295 hydrate is a novel small molecule inhibitor designed to target the kinase activity of Nek2. These application notes provide a detailed protocol for the immunoprecipitation of Nek2 from cell lysates following treatment with JH295 hydrate, enabling the study of its target engagement and effects on protein-protein interactions.

Experimental Data

Table 1: Quantitative Analysis of Nek2 Immunoprecipitation and Co-Precipitating Proteins

This table summarizes the relative abundance of Nek2 and its interacting partner, C-Nap1, in immunoprecipitates from cells treated with either a vehicle control or **JH295 hydrate**. Data were quantified from Western blot analysis using densitometry.

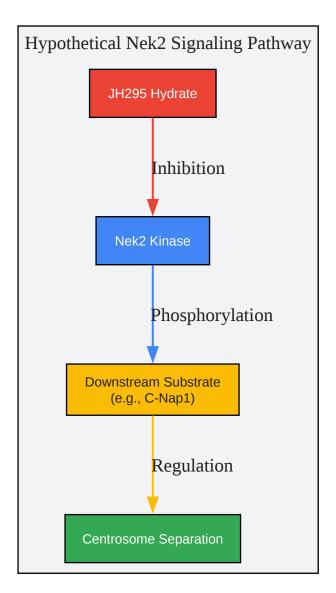


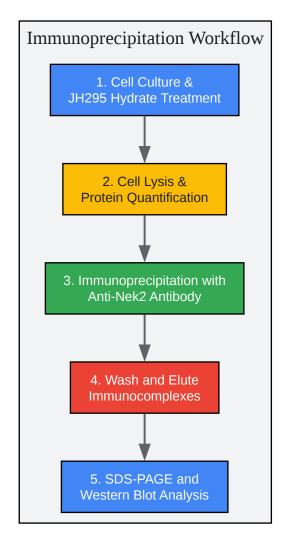
Treatment	Target Protein	Co- precipitating Protein	Relative Nek2 IP Efficiency (%)	Relative C- Nap1 Co-IP (%)
Vehicle (DMSO)	Nek2	C-Nap1	100	100
JH295 Hydrate (10 μM)	Nek2	C-Nap1	95	45

Data Interpretation: The data indicate that treatment with 10 μ M **JH295 hydrate** does not significantly alter the efficiency of Nek2 immunoprecipitation, suggesting the antibody epitope is accessible. However, there is a marked decrease in the co-immunoprecipitation of C-Nap1, a known Nek2-interacting protein. This suggests that **JH295 hydrate** may disrupt the interaction between Nek2 and its binding partners, a common mechanism for kinase inhibitors.

Signaling Pathway and Experimental Workflow







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